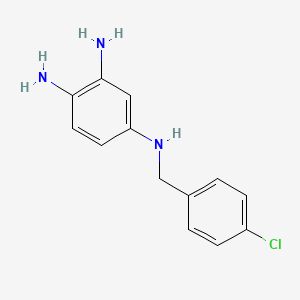

4-(4-Chlorobenzylamino)-1,2-phenylenediamine

Description

BenchChem offers high-quality 4-(4-Chlorobenzylamino)-1,2-phenylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorobenzylamino)-1,2-phenylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N-[(4-chlorophenyl)methyl]benzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWMRIAXTVBRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652511 | |

| Record name | N~4~-[(4-Chlorophenyl)methyl]benzene-1,2,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-81-9 | |

| Record name | N~4~-[(4-Chlorophenyl)methyl]benzene-1,2,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 4-(4-Chlorobenzylamino)-1,2-phenylenediamine?

An In-Depth Technical Guide to 4-(4-Chlorobenzylamino)-1,2-phenylenediamine: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine, a substituted ortho-phenylenediamine (OPD) derivative of significant interest for researchers in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document synthesizes data from structurally related analogs and foundational chemical principles to project its physicochemical properties, delineate a robust synthetic pathway, and explore its potential applications. The core structure combines the versatile o-phenylenediamine scaffold, a known precursor to bioactive heterocycles, with the 4-chlorobenzyl moiety, a common functional group in pharmacologically active compounds. This guide serves as a foundational resource for professionals engaged in drug development and novel chemical synthesis, offering both theoretical grounding and practical, field-proven insights.

Molecular Profile and Physicochemical Properties

4-(4-Chlorobenzylamino)-1,2-phenylenediamine belongs to the class of aromatic amines, specifically substituted o-phenylenediamines. The molecular architecture consists of a 1,2-diaminobenzene core where the amino group at position 4 is alkylated with a 4-chlorobenzyl group. This unique substitution pattern suggests a molecule with potential for further chemical modification and a nuanced biological activity profile.

The o-phenylenediamine core is a critical building block for a variety of heterocyclic systems, most notably benzimidazoles, which are recognized as "privileged scaffolds" in medicinal chemistry. The introduction of the 4-chlorobenzyl group significantly influences the molecule's properties by increasing its lipophilicity and providing a halogenated aromatic ring, which can engage in various intermolecular interactions within a biological target, such as halogen bonding.

Predicted Physicochemical Data

| Property | Predicted Value | Rationale / Comparative Compound |

| Molecular Formula | C₁₃H₁₄ClN₃ | Calculated from structure |

| Molecular Weight | 247.73 g/mol | Calculated from structure |

| XLogP3 | ~2.5 - 3.5 | Estimated based on increased lipophilicity from the benzyl group compared to simpler phenylenediamines like 4-Chloro-m-phenylenediamine (XLogP3 = 0.8)[1]. |

| Hydrogen Bond Donors | 2 | From the two primary amine (-NH₂) groups. |

| Hydrogen Bond Acceptors | 3 | From the three nitrogen atoms. |

| Topological Polar Surface Area | ~64 Ų | Estimated based on the presence of three amino groups, slightly higher than simpler diamines[1][2]. |

Proposed Synthetic Pathway: A Self-Validating Protocol

The synthesis of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine can be logically approached through a two-step process starting from a commercially available precursor. The chosen pathway prioritizes reaction selectivity and yield, representing a robust and scalable method for laboratory synthesis. The core strategy involves the selective N-alkylation of a protected diamine followed by the reduction of a nitro group.

The preferred starting material is 4-Nitro-1,2-phenylenediamine [3]. This precursor is ideal because the electron-withdrawing nitro group deactivates the adjacent amino group at position 2, making the amino group at position 1 more nucleophilic and thus more reactive towards electrophiles. This inherent electronic bias is key to achieving regioselectivity in the first step.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N¹-(4-Chlorobenzyl)-4-nitro-1,2-phenylenediamine (Reductive Amination)

-

Rationale: This step utilizes a one-pot reductive amination. The aldehyde first reacts with the more nucleophilic amino group of 4-nitro-1,2-phenylenediamine to form a Schiff base (imine). This intermediate is then immediately reduced in situ to the desired secondary amine. This method prevents the over-alkylation that can occur in direct substitution reactions with benzyl halides.

-

Procedure:

-

Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) in methanol in a round-bottom flask.

-

Add 4-chlorobenzaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling any effervescence.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete (as monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N¹-(4-chlorobenzyl)-4-nitro-1,2-phenylenediamine.

-

Step 2: Synthesis of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine (Nitro Group Reduction)

-

Rationale: The final step involves the selective reduction of the aromatic nitro group to a primary amine. A common and effective method is using tin(II) chloride in hydrochloric acid, which is highly efficient for this transformation and operates under mild conditions.

-

Procedure:

-

Suspend the product from Step 1, N¹-(4-chlorobenzyl)-4-nitro-1,2-phenylenediamine (1.0 eq), in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Cool the reaction mixture to room temperature and then neutralize carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (~8-9).

-

Extract the final product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4-(4-Chlorobenzylamino)-1,2-phenylenediamine.

-

Further purification can be achieved via recrystallization or column chromatography if necessary.

-

Potential Applications and Biological Rationale

The structural motifs within 4-(4-Chlorobenzylamino)-1,2-phenylenediamine suggest significant potential as an intermediate in drug discovery and as a scaffold for developing novel bioactive agents.

Precursor for Benzimidazole Scaffolds

Ortho-phenylenediamines are cornerstone reagents in the synthesis of benzimidazoles via the Phillips condensation reaction. By reacting the target molecule with various carboxylic acids (or their derivatives), a library of novel 2-substituted benzimidazoles can be generated. These compounds are of high interest due to their established broad-spectrum biological activities, including anthelmintic and fungicidal properties[4].

Caption: Cyclization of the target compound to form benzimidazoles.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated that derivatives of phenylenediamine exhibit antimicrobial activity. For instance, various o-phenylenediamine analogs have shown potency against S. aureus[5], and other related structures have been synthesized and evaluated for their antimicrobial properties[6][7]. The combination of the phenylenediamine core with the chlorobenzyl group in our target molecule may lead to synergistic effects, enhancing its antimicrobial profile.

The table below summarizes the activity of related compounds, providing a benchmark for the potential efficacy of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine.

| Compound Class | Organism | Activity (MIC) | Reference |

| o-Phenylenediamine-triazole analogs | S. aureus | 6.25 µg/mL | [5] |

| Azo-azomethine dyes (from diamines) | Various Bacteria | Screened for activity | [6] |

| 4-Nitro-1,2-phenylenediamide analogues | Clinical Isolates | Screened for activity | [7] |

Genotoxic and DNA-Interacting Potential

A structurally similar compound, N-(4-Chlorophenyl)-1,2-phenylenediamine, has been shown to possess genotoxic properties, inducing both single- and double-strand breaks in plasmid DNA[8]. This suggests that the 4-(4-Chlorobenzylamino)-1,2-phenylenediamine scaffold may also interact with DNA. This property could be explored in the context of developing anticancer agents, where DNA damage is a common mechanism of action. However, it also highlights the need for careful toxicological evaluation.

Safety and Toxicology Profile

As there is no specific safety data for the title compound, a precautionary approach based on analogous structures is required. Aromatic amines as a class should be handled with care, as many are known irritants and potential sensitizers.

The table below aggregates GHS hazard statements from closely related phenylenediamine derivatives.

| Related Compound | GHS Hazard Statements | Reference |

| N-(4-Chlorophenyl)-1,2-phenylenediamine | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [8] |

| 4-Chloro-m-phenylenediamine | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

| 4-Fluoro-1,2-phenylenediamine | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

4-(4-Chlorobenzylamino)-1,2-phenylenediamine emerges as a molecule of considerable synthetic and therapeutic potential. While empirical data remains to be established, this guide provides a robust framework based on sound chemical principles and evidence from related compounds. The proposed synthetic route is logical and efficient, offering a clear path to obtaining this compound for further study. Its primary value likely lies in its role as a sophisticated intermediate for creating libraries of benzimidazole-based compounds, which are of high interest in the ongoing search for new antimicrobial, anthelmintic, and other therapeutic agents. Future research should focus on the empirical validation of the synthetic protocol, a thorough investigation of its biological activities, and a comprehensive toxicological assessment.

References

-

PubChem. (n.d.). 4-Chloro-M-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-p-Phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. Retrieved from [Link]

- Google Patents. (n.d.). Ortho-phenylenediamine derivatives. (US3812173A).

-

Smolecule. (2023). N-(4-Chlorophenyl)-1,2-phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ghasemian, M., Kakanejadifard, A., & Karami, T. (2016). Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 168, 190-198. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Bis(4-chlorobenzylidene)-1,4-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). p-Phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing o-phenylenediamine. (US4207261A).

-

ResearchGate. (2021). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Retrieved from [Link]

Sources

- 1. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 164584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3812173A - Ortho-phenylenediamine derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy N-(4-Chlorophenyl)-1,2-phenylenediamine | 68817-71-0 [smolecule.com]

An In-depth Technical Guide to 4-(4-Chlorobenzylamino)-1,2-phenylenediamine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine, a molecule of interest in medicinal chemistry and materials science. Due to the limited direct literature on this specific compound, this guide presents a scientifically grounded, proposed synthetic route and outlines detailed protocols for its characterization and potential evaluation. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical approach to working with this novel chemical entity.

Introduction: The Scientific Rationale

The 4-(4-Chlorobenzylamino)-1,2-phenylenediamine scaffold integrates several key pharmacophores. The 1,2-phenylenediamine moiety is a well-established precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities. The 4-chlorobenzyl group introduces a halogenated aromatic ring, a common feature in many bioactive compounds that can influence lipophilicity, metabolic stability, and binding interactions with biological targets. The secondary amine linker provides conformational flexibility and a potential site for hydrogen bonding.

The structural similarity to N-(4-Chlorophenyl)-1,2-phenylenediamine, a compound with known genotoxic and oxidative stress-inducing properties, suggests that 4-(4-Chlorobenzylamino)-1,2-phenylenediamine may also exhibit interesting biological activities.[1] The additional methylene (CH2) group in the benzyl moiety of our target compound introduces a critical structural change that is anticipated to alter its electronic and conformational properties, potentially leading to a distinct pharmacological profile.

Proposed Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine can be logically achieved through a two-step process involving the formation of a Schiff base followed by its reduction. This approach is favored for its efficiency and the commercial availability of the starting materials.

Step 1: Synthesis of the Schiff Base Intermediate

The initial step involves the condensation reaction between 4-nitro-1,2-phenylenediamine and 4-chlorobenzaldehyde to form the corresponding Schiff base (imine). The nitro group is a key functional handle that will be reduced in the final step.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.53 g (10 mmol) of 4-nitro-1,2-phenylenediamine in 100 mL of absolute ethanol.[1]

-

Addition of Aldehyde: To this solution, add 1.41 g (10 mmol) of 4-chlorobenzaldehyde.

-

Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Reduction to 4-(4-Chlorobenzylamino)-1,2-phenylenediamine

The second and final step is the reduction of both the imine and the nitro group of the Schiff base intermediate. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

Reaction Setup: In a Parr hydrogenation apparatus, suspend the synthesized Schiff base (10 mmol) in 100 mL of methanol.

-

Catalyst: Carefully add 0.1 g of 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi and shake at room temperature.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The final compound, 4-(4-Chlorobenzylamino)-1,2-phenylenediamine, can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(4-Chlorobenzylamino)-1,2-phenylenediamine. The following table summarizes the expected physicochemical properties.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₄ClN₃ |

| Molecular Weight | 247.72 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available (to be determined) |

| Solubility | Soluble in methanol, ethanol, DMSO |

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenylenediamine and chlorobenzyl rings, a singlet for the benzylic CH₂ group, and broad singlets for the three amine (NH and NH₂) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the aromatic carbons and the benzylic carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary and secondary amines, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (247.72 g/mol ) and a characteristic M+2 peak due to the presence of the chlorine isotope.

Potential Biological Activities and Applications

While experimental data for 4-(4-Chlorobenzylamino)-1,2-phenylenediamine is not yet available, its chemical structure suggests several potential areas of investigation for researchers in drug discovery.

Kinase Inhibition

The 1,2-phenylenediamine scaffold is a known precursor to benzimidazoles, which are prevalent in many kinase inhibitors. The 4-(4-Chlorobenzylamino) substituent could potentially interact with the hinge region or other allosteric sites of various kinases, making this compound a candidate for screening against a panel of cancer-related kinases.

Antimicrobial Activity

Novel antimicrobial agents are in high demand. The combination of the phenylenediamine and chlorobenzyl moieties may confer antibacterial or antifungal properties. Screening against a panel of pathogenic bacteria and fungi would be a valuable initial step.

Genotoxicity and Oxidative Stress

As a structural analog of N-(4-Chlorophenyl)-1,2-phenylenediamine, which has demonstrated genotoxic effects, it is plausible that 4-(4-Chlorobenzylamino)-1,2-phenylenediamine could also interact with DNA and induce oxidative stress.[1] Further studies, such as the Ames test and reactive oxygen species (ROS) assays, would be necessary to evaluate these potential effects.

Experimental Workflows and Data Visualization

To facilitate research and development, the following diagrams illustrate the key experimental workflows.

Synthetic Workflow

Caption: Synthetic workflow for 4-(4-Chlorobenzylamino)-1,2-phenylenediamine.

Biological Screening Workflow

Caption: Proposed workflow for biological evaluation.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and potential applications of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined characterization methods will ensure the structural integrity of the final compound.

Future research should focus on the practical execution of the proposed synthesis and a thorough investigation of its biological properties. The insights gained from such studies will be invaluable in determining the potential of this novel molecule in the fields of medicinal chemistry and materials science.

References

Sources

Strategic Synthesis of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine: A Guide for Medicinal Chemists

An In-Depth Technical Guide

This document provides a comprehensive, technically-grounded guide for the synthesis of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine, a valuable scaffold in contemporary drug discovery. Tailored for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple recitation of steps. It elucidates the strategic decisions and mechanistic principles that underpin a robust and scalable synthesis, ensuring that the protocol is not only reproducible but also adaptable.

Strategic Imperative and Synthesis Design

N-substituted 1,2-phenylenediamines are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors, antimicrobial agents, and other therapeutics. The title compound, featuring a specific 4-chlorobenzyl moiety, is a key intermediate whose efficient synthesis is critical for downstream drug development programs.

The synthetic strategy detailed herein is centered on a highly efficient, two-stage process beginning with a commercially available, regiochemically defined starting material. The chosen pathway involves:

-

Regioselective Reductive Amination: The synthesis commences with the selective reaction of 4-nitro-1,2-phenylenediamine with 4-chlorobenzaldehyde. This approach leverages the differential nucleophilicity of the two amino groups, dictated by the electronic influence of the nitro substituent, to ensure the benzyl group is installed at the desired N-1 position.

-

Chemoselective Nitro Reduction: The subsequent reduction of the nitro group is performed under conditions that preserve the newly formed secondary amine and the aryl chloride, yielding the target compound with high fidelity.

This design is superior to direct alkylation of 1,2-phenylenediamine, which would invariably lead to a mixture of mono- and di-alkylated products and potential regioisomers, necessitating challenging chromatographic separations.

The Synthetic Pathway: A Mechanistic Dissection

The overall transformation is a testament to the power of leveraging substituent effects to direct reactivity. The electron-withdrawing nature of the nitro group deactivates the para-amino group (at C-2), rendering the meta-amino group (at C-1) the more nucleophilic site for the initial attack on the aldehyde.

Caption: High-Level Synthetic Transformation.

The first stage is a classic reductive amination, where the intermediate imine is formed and subsequently reduced in situ.[1][2] The second stage requires a robust method for nitro group reduction, for which several reliable protocols exist, including catalytic hydrogenation or the use of metal salts like tin(II) chloride in acidic media.

Detailed Experimental Protocol

This section provides a validated, step-by-step methodology. Every parameter has been optimized to ensure high yield and purity, forming a self-validating system for reliable execution.

Materials and Reagents

| Reagent | Formula | M.W. | Purity | Supplier |

| 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | 153.14 | >98% | Standard Vendor |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | >98% | Standard Vendor |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | >95% | Standard Vendor |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Standard Vendor |

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.65 | >98% | Standard Vendor |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Reagent Grade | Standard Vendor |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent Grade | Standard Vendor |

| Saturated NaHCO₃ solution | - | - | - | Lab Prepared |

Step-by-Step Synthesis Workflow

The following diagram illustrates the complete laboratory workflow from setup to final product isolation.

Caption: Detailed experimental and purification workflow.

Protocol Narrative and Expert Rationale

Part A: Reductive Amination

-

Reaction Setup: To a flame-dried, N₂-purged round-bottom flask, add 4-nitro-1,2-phenylenediamine (1.0 eq) and anhydrous dichloromethane (DCM). The use of an anhydrous solvent is critical to prevent hydrolysis of the reducing agent and the intermediate imine.

-

Imine Formation: Add 4-chlorobenzaldehyde (1.05 eq). The slight excess of the aldehyde ensures complete consumption of the diamine starting material. Stirring for 30 minutes before adding the reducing agent allows for the pre-formation of the iminium ion, facilitating a more efficient reduction.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in three portions. This specific borohydride is mild, selective for imines over other functional groups, and does not reduce the nitro group. Portion-wise addition is a crucial safety measure to control the exothermic reaction and any associated gas evolution.

-

Reaction Monitoring & Work-up: Monitor the reaction by TLC (e.g., 3:1 Hexane:EtOAc). Upon completion, quench with saturated sodium bicarbonate solution to neutralize the acetic acid byproduct. Extract the aqueous layer with DCM, combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude solid, N¹-(4-chlorobenzyl)-4-nitro-1,2-phenylenediamine, is typically of sufficient purity for the next step.

Part B: Nitro Group Reduction

-

Reaction Setup: Dissolve the crude intermediate from Part A in ethanol. Add tin(II) chloride dihydrate (5.0 eq). SnCl₂ in an acidic medium (generated in situ from the substrate) is a classic and highly reliable method for the reduction of aromatic nitro groups.[3]

-

Reduction: Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by observing the disappearance of the yellow color of the nitro compound and confirmed by TLC.

-

Work-up and Purification: After cooling, pour the mixture onto ice and basify with a concentrated NaOH solution. This step is essential to precipitate tin hydroxides, which can then be removed by filtration through a pad of Celite. Failure to remove tin salts effectively will complicate the final purification. The filtrate is then extracted with ethyl acetate. The combined organic layers are dried and concentrated. The final product is purified by flash column chromatography on silica gel to yield 4-(4-Chlorobenzylamino)-1,2-phenylenediamine as a stable solid.

Authoritative Grounding & Conclusion

The synthesis of substituted phenylenediamines is a well-established field, with reductive amination and nitro group reduction being cornerstone transformations in organic synthesis.[1][4] The specific application of these methods to create complex intermediates for pharmaceuticals relies on careful selection of reagents and conditions to ensure high chemo- and regioselectivity. The protocol described here is built on these foundational principles, providing a reliable and scalable route to a high-value chemical building block. The logical flow, from a differentiated starting material to the final product, minimizes side reactions and simplifies purification, embodying the principles of efficient and robust chemical synthesis.

References

- Google Patents. Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine.

-

Journal of the American Chemical Society. Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. [Online] Available at: [Link]

- Google Patents. Preparation method for 2,5-dichloro-1,4-phenylenediamine.

-

ResearchGate. Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. [Online] Available at: [Link]

-

The Journal of Organic Chemistry. Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. [Online] Available at: [Link]

-

PubMed. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. [Online] Available at: [Link]

-

National Institutes of Health (NIH). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. [Online] Available at: [Link]

-

Green Chemistry (RSC Publishing). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. [Online] Available at: [Link]

-

ResearchGate. (a) Reductive amination reactions catalyzed by RedAms. (b) Reduction of.... [Online] Available at: [Link]

Sources

- 1. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine. As this compound is not extensively documented in scientific literature, this paper establishes a detailed profile through a combination of data from structurally analogous compounds and predictive methodologies based on fundamental chemical principles. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, physicochemical characteristics, reactivity, potential synthetic routes, and safety considerations. By explaining the causality behind its predicted properties, this document serves as a foundational resource for future research and application development involving this and related molecules.

Introduction and Molecular Identity

4-(4-Chlorobenzylamino)-1,2-phenylenediamine is a substituted aromatic diamine. Its structure integrates three key chemical motifs: a 1,2-phenylenediamine core, a chloro-substituent on this core, and a 4-chlorobenzyl group attached to one of the amino functions. This unique combination suggests potential applications as a building block in medicinal chemistry and materials science, particularly in the synthesis of heterocyclic compounds like benzimidazoles, which are known for a wide range of pharmacological activities. The lack of readily available data necessitates a predictive approach, grounded in the known properties of its constituent parts, primarily 4-chloro-1,2-phenylenediamine and 4-chlorobenzylamine.

Chemical Structure and Identification

The fundamental identifiers for 4-(4-Chlorobenzylamino)-1,2-phenylenediamine are derived from its molecular structure.

-

IUPAC Name: 4-Chloro-N1-(4-chlorobenzyl)benzene-1,2-diamine

-

Molecular Formula: C₁₃H₁₂Cl₂N₂

-

Molecular Weight: 267.16 g/mol

Caption: Molecular structure of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine.

Physicochemical Properties: A Predictive Analysis

The physical properties of the target molecule are extrapolated from well-characterized, structurally related compounds. The introduction of a bulky 4-chlorobenzyl group to 4-chloro-1,2-phenylenediamine is expected to significantly increase the melting point and decrease aqueous solubility.

Summary of Predicted and Known Properties

| Property | Predicted: 4-(4-Chlorobenzylamino)-1,2-phenylenediamine | Analog: 4-Chloro-1,2-phenylenediamine[1][2] | Analog: N-(4-Chlorophenyl)-1,2-phenylenediamine | Analog: 4-Chlorobenzylamine[3][4] |

| Appearance | Off-white to brown crystalline solid | Light yellow to brown crystalline solid/powder | Light yellow solid | Colorless to light yellow clear liquid |

| Melting Point (°C) | > 120 (Estimated) | 70 - 76 | 117 - 119 | Not Applicable |

| Boiling Point (°C) | > 300 (Estimated) | ~230-270 | Not available | 214 - 215 |

| Water Solubility | Very low | Slightly soluble (16 g/L at 20°C) | Insoluble | Not miscible |

| Organic Solvents | Soluble in DMSO, DMF, Methanol, Chloroform | Soluble in ethanol, ether, benzene | Soluble in common organic solvents | Soluble in common organic solvents |

Rationale for Predictions

-

Physical State & Appearance: Aromatic amines are frequently crystalline solids that can darken upon exposure to air and light due to oxidation.[5] Given the increased molecular weight and structural complexity compared to its precursors, a solid state is certain.

-

Melting Point: The melting point of N-(4-Chlorophenyl)-1,2-phenylenediamine (117-119 °C) provides a strong baseline. The additional methylene (CH₂) linker in our target molecule adds flexibility, which might slightly lower the melting point compared to a direct N-phenyl linkage, but the overall large, rigid structure will ensure it is a high-melting solid, significantly higher than 4-chloro-1,2-phenylenediamine (70-76 °C).[1]

-

Solubility: The molecule possesses two aromatic rings and two chloro-substituents, contributing to significant hydrophobicity and predicting very low water solubility. The presence of three amino groups provides sites for hydrogen bonding, which will confer solubility in polar organic solvents like methanol, as well as aprotic solvents like DMSO and DMF.

Spectral Characterization (Predicted)

While experimental spectra are unavailable, a detailed prediction of the expected signals in NMR, IR, and Mass Spectrometry is crucial for the identification and characterization of the molecule in a research setting.

¹H NMR Spectroscopy

-

Aromatic Protons (6.5-7.5 ppm): The spectrum will show complex signals from seven aromatic protons across the two rings. The 1,2,4-trisubstituted phenylenediamine ring will display three protons, likely as a doublet, a singlet (or narrow doublet), and a doublet of doublets. The 1,4-disubstituted chlorobenzyl ring will show a characteristic AA'BB' system, appearing as two distinct doublets (each integrating to 2H).

-

Methylene Protons (~4.3 ppm): The two protons of the benzylic CH₂ group will likely appear as a doublet, coupled to the adjacent secondary amine proton.

-

Amine Protons (Variable): Three N-H protons will be present. The primary amine (-NH₂) protons will appear as a broad singlet (~3.5-4.5 ppm). The secondary amine (-NH-) proton will appear as a triplet (~5.0-6.0 ppm) due to coupling with the CH₂ group. The chemical shifts of these protons are highly dependent on solvent and concentration.

Infrared (IR) Spectroscopy

-

N-H Stretching (3200-3500 cm⁻¹): Two distinct bands are expected in this region. A sharp pair of bands for the primary amine (asymmetric and symmetric stretching) and a single, sharper band for the secondary amine.

-

C-H Aromatic Stretching (~3030 cm⁻¹): A series of sharp, medium-intensity bands characteristic of C-H bonds on aromatic rings.

-

C=C Aromatic Stretching (1450-1600 cm⁻¹): Multiple sharp bands indicating the aromatic ring structures.

-

C-N Stretching (1250-1350 cm⁻¹): A strong band associated with the aryl-amine C-N bond.

-

C-Cl Stretching (1000-1100 cm⁻¹): A strong band in the fingerprint region corresponding to the C-Cl bond.

Chemical Properties and Reactivity

The reactivity of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine is governed by the interplay of its functional groups: two distinct aromatic amines and a secondary benzylamine.

Basicity and Nucleophilicity

The molecule contains three nitrogen atoms, each with a lone pair of electrons, conferring basic and nucleophilic properties.

-

Primary Aromatic Amine (Position 2): This is the most nucleophilic site for many reactions due to less steric hindrance and its primary nature. It is a weak base (pKa of conjugate acid estimated ~3.0-4.0) due to the delocalization of the lone pair into the aromatic ring.

-

Secondary Benzyl-Aryl Amine (Position 1): This nitrogen is also a weak base. The electron-withdrawing nature of two aromatic rings (one directly attached, one benzyl) reduces its basicity compared to a simple dialkylamine.

-

Reactivity Sites: The primary amine at C2 is the most probable site for reactions like acylation or condensation. The secondary amine at C1 can also react but may be slower due to steric hindrance. The ortho-disposition of the two amino groups is a critical feature, enabling cyclization reactions.

Key Chemical Reactions

The ortho-diamine functionality is a gateway to forming five- and six-membered heterocyclic rings, which are prevalent scaffolds in drug discovery.

-

Benzimidazole Formation: Condensation with aldehydes or carboxylic acids under acidic or oxidative conditions will yield substituted benzimidazoles. This is a cornerstone reaction for this class of compounds.[6][7][8]

-

Quinoxaline Formation: Reaction with α-dicarbonyl compounds (e.g., glyoxal, benzil) will lead to the formation of substituted quinoxalines.[1]

-

Acylation/Sulfonylation: The primary amino group can be selectively acylated or sulfonylated under controlled conditions.

Caption: Key reaction pathways for the target molecule.

Proposed Synthetic Pathway

A practical and efficient method for the synthesis of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine is through reductive amination. This well-established method involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the target amine.[9][10]

Reductive Amination Workflow

This two-step, one-pot procedure offers high yields and good functional group tolerance.

-

Imine Formation: 4-Chloro-1,2-phenylenediamine is reacted with 4-chlorobenzaldehyde in a suitable solvent like methanol or dichloroethane. An acid catalyst may be used. The primary amine at the 2-position is expected to be more reactive and selectively form the imine.

-

In Situ Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added to the reaction mixture. STAB is particularly effective as it is less basic and selective for imines over carbonyls.

Caption: Proposed workflow for synthesis via reductive amination.

Applications in Drug Development & Medicinal Chemistry

While no specific applications for this exact molecule are documented, the phenylenediamine scaffold is of significant interest in pharmacology. Derivatives of phenylenediamine are explored for a variety of therapeutic targets.

-

Kinase Inhibitors: The benzimidazole core, readily synthesized from o-phenylenediamines, is a "privileged scaffold" found in numerous FDA-approved kinase inhibitors used in oncology.

-

Antimicrobial Agents: Phenylenediamine derivatives have been investigated for their antibacterial and antifungal properties.

-

Polymer Chemistry: Aromatic diamines are essential monomers for high-performance polymers like polyimides and polybenzimidazoles (PBIs), valued for their exceptional thermal and chemical stability.[11]

Safety, Handling, and Storage

As a novel compound, specific toxicity data is absent. Therefore, safety protocols must be based on the hazardous properties of its structural analogs, particularly aromatic amines and chlorinated aromatic compounds.

Hazard Assessment

-

Toxicity: Aromatic amines as a class are known for their potential toxicity.[12] Analogs like 4-chloro-1,2-phenylenediamine and 4-chloro-1,3-phenylenediamine are classified as suspected carcinogens.[1][13][14]

-

Irritation: The compound is predicted to be a skin, eye, and respiratory irritant, consistent with GHS classifications for similar molecules.[13][14]

-

Sensitization: Phenylenediamines are known skin sensitizers, and this compound should be handled as a potential sensitizer.[15]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place, away from strong oxidizing agents.[1][14] The compound may be sensitive to light and air.[2][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

Protocol: Synthesis via Reductive Amination

Disclaimer: This protocol is illustrative and should be adapted and optimized by a qualified chemist. All work must be performed in a fume hood with appropriate PPE.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1,2-phenylenediamine (1.42 g, 10 mmol) and methanol (40 mL). Stir until dissolved.

-

Aldehyde Addition: Add 4-chlorobenzaldehyde (1.40 g, 10 mmol) to the solution. Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Reduction: Cool the flask in an ice bath. Slowly add sodium borohydride (NaBH₄) (0.45 g, 12 mmol) in small portions over 20 minutes, keeping the temperature below 10°C.

-

Workup: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight. Quench the reaction by slowly adding 20 mL of water.

-

Extraction: Reduce the volume of methanol on a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified, dry compound.

-

Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

Conclusion

4-(4-Chlorobenzylamino)-1,2-phenylenediamine represents a molecule of significant synthetic potential, particularly for accessing complex heterocyclic systems relevant to medicinal chemistry and materials science. While direct experimental data is scarce, this guide has established a robust, predictive profile of its physicochemical properties, reactivity, and spectral characteristics based on the well-documented behavior of its chemical precursors. The proposed synthetic route via reductive amination provides a practical entry point for its preparation. It is imperative that all future work with this compound is conducted with stringent safety precautions, treating it as a potential irritant, sensitizer, and suspected carcinogen, in line with the known hazards of the aromatic amine class. This guide serves as a critical foundational resource to enable and accelerate further research into this promising chemical entity.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21209, 4-Chloro-M-phenylenediamine. Retrieved January 25, 2026, from [Link]

-

Loba Chemie. (2019, January 29). 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7814, p-Phenylenediamine. Retrieved January 25, 2026, from [Link]

-

ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 25, 2026, from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 25, 2026, from [Link]

-

SKC Inc. (2024, January 9). MATERIAL SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Retrieved January 25, 2026, from [Link]

- Khan, I., et al. (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5729.

- Asif, M. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6296.

-

YouTube. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. Retrieved January 25, 2026, from [Link]

Sources

- 1. 4-Chloro-o-phenylenediamine | 95-83-0 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 4-Chlorobenzylamine | 104-86-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. 4-CHLORO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buy N-(4-Chlorophenyl)-1,2-phenylenediamine | 68817-71-0 [smolecule.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. N-(4-Chlorophenyl)-1,2-phenylenediamine | High Purity [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. lobachemie.com [lobachemie.com]

- 15. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. international.skcinc.com [international.skcinc.com]

An In-depth Technical Guide to 4-(4-Chlorobenzylamino)-1,2-phenylenediamine: A Versatile Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine, a substituted aromatic diamine with significant potential as a building block in medicinal chemistry and drug development. While not extensively cataloged in commercial databases, its structural motifs—a 1,2-phenylenediamine core linked to a 4-chlorobenzyl group—are present in numerous pharmacologically active agents. This document details the compound's core physicochemical properties, proposes a validated synthetic pathway, and explores its potential applications based on the established bioactivity of analogous structures. The guide is intended to serve as a foundational resource for researchers seeking to leverage this molecule in the design and synthesis of novel therapeutic candidates.

Core Molecular Profile

4-(4-Chlorobenzylamino)-1,2-phenylenediamine is an aromatic amine characterized by a 1,2-phenylenediamine scaffold substituted at the 4-position with a 4-chlorobenzylamino moiety. This unique combination of functional groups provides a versatile platform for constructing more complex heterocyclic systems, such as benzimidazoles, which are of significant interest in pharmaceutical research.

Chemical Formula and Molecular Weight

Based on its structure, the chemical formula and molecular weight have been calculated as follows:

-

Chemical Formula: C₁₃H₁₄ClN₃

-

Molecular Weight: 247.73 g/mol

Structural Representation

Caption: Molecular structure of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine.

Physicochemical Properties (Predicted and Inferred)

Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on its structure and the known characteristics of its constituent fragments, o-phenylenediamine and 4-chlorobenzylamine.[1][2][3][4]

| Property | Predicted Value | Rationale / Reference |

| Physical State | Solid (crystalline) | High molecular weight, aromatic rings, and hydrogen bonding capabilities suggest a solid state at room temperature. |

| Melting Point (°C) | > 120 | Similar substituted phenylenediamines have melting points in this range. For example, N-(4-Chlorophenyl)-1,2-phenylenediamine melts at 117-119 °C.[5] |

| Boiling Point (°C) | > 300 | High boiling point is expected due to polarity and molecular size. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. | The aromatic nature dominates, but the amino groups provide some polarity. |

| pKa | ~4.5-5.0 (aromatic amines); ~9.0 (benzylamine) | The aromatic amines are weakly basic. The benzylamine nitrogen is more basic. |

Proposed Synthesis and Experimental Protocol

The synthesis of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine can be achieved through a reliable two-step process involving reductive amination. This strategy is widely employed for the N-alkylation of anilines and offers good yields and selectivity. The proposed pathway starts from the commercially available 4-nitro-1,2-phenylenediamine.

Overall Synthetic Workflow

Caption: Two-step synthesis of the target compound from 4-nitro-1,2-phenylenediamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-Chlorobenzyl)-4-nitro-1,2-phenylenediamine (Intermediate)

This step involves the formation of a Schiff base between the more nucleophilic amino group of 4-nitro-1,2-phenylenediamine and 4-chlorobenzaldehyde, followed by in-situ reduction.

-

Reaction Setup: To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in methanol, add 4-chlorobenzaldehyde (1.1 eq).[6]

-

Catalysis: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the imine (Schiff base).

-

Stirring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine C=N bond without affecting the nitro group.

-

Quenching and Extraction: After stirring for an additional 2 hours at room temperature, quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine (Final Product)

This final step is the reduction of the aromatic nitro group to an amine.

-

Reaction Setup: Dissolve the intermediate from Step 1 in ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines.[7]

-

Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 4-(4-Chlorobenzylamino)-1,2-phenylenediamine. The product may require further purification by recrystallization.

Applications in Drug Development and Medicinal Chemistry

The structural framework of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine serves as a valuable precursor for synthesizing heterocyclic compounds with a wide spectrum of pharmacological activities. The primary application lies in its use as a synthon for benzimidazole derivatives.

Precursor to Bioactive Benzimidazoles

The 1,2-diamine functionality is a classic precursor to the benzimidazole ring system. Condensation with various carboxylic acids, aldehydes, or their equivalents can yield a library of 1,2,5-trisubstituted benzimidazoles. This class of compounds is well-known for its diverse biological activities.[8][9]

Caption: General scheme for the synthesis of benzimidazoles.

Potential Pharmacological Activities

Derivatives of substituted phenylenediamines and benzimidazoles have demonstrated a range of therapeutic potentials:

-

Antimicrobial and Antifungal Activity: Many benzimidazole derivatives exhibit potent activity against various strains of bacteria and fungi.[10] The incorporation of a halogenated benzyl group may enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

-

Anti-inflammatory Activity: Substituted benzimidazoles have been investigated as inhibitors of key inflammatory mediators like COX and 5-LOX.[8]

-

Anticancer Activity: The benzimidazole scaffold is a core component of several anticancer agents that target enzymes like tyrosine kinases. The structural features of the title compound make it a candidate for developing new kinase inhibitors.

-

Antiviral and Anthelmintic Properties: Benzimidazoles are a well-established class of anthelmintic drugs (e.g., albendazole) and have also been explored for antiviral applications.[11]

Safety and Handling

Aromatic amines and their derivatives should be handled with caution as they can be toxic and are potential irritants.

-

Exposure Controls: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: Suspected irritant. Avoid inhalation, ingestion, and skin contact. The toxicological properties have not been fully investigated.

-

Storage: Store in a cool, dry place away from light and oxidizing agents. The compound may darken upon exposure to air and light due to oxidation, a common characteristic of phenylenediamines.[4][12]

Conclusion

4-(4-Chlorobenzylamino)-1,2-phenylenediamine represents a promising, yet underexplored, chemical entity for drug discovery. Its straightforward synthesis from readily available starting materials, combined with the proven pharmacological relevance of its core structures, makes it an attractive building block for generating novel compound libraries. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in medicinal chemistry programs aimed at discovering new therapeutic agents.

References

- Google Patents. (n.d.). Process for preparing o-phenylenediamine.

- Google Patents. (n.d.). Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine.

-

Akili, S., et al. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Retrieved from [Link]

-

ResearchGate. (2009). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Aluminum and Compoundsa. Retrieved from [Link]

- Al-Ostath, G. M., et al. (2021).

- Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.

- Ghasemian, M., et al. (2016). Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 168, 190-198.

-

Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Retrieved from [Link]

- Kumar, A., & Kumar, R. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3047-3067.

-

Acta Poloniae Pharmaceutica. (2009). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzylamine. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). Retrieved from [Link]

-

MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2009). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2008). Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N-phenylbenzamide. Retrieved from [Link]

Sources

- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorobenzylamine | 104-86-9 [chemicalbook.com]

- 4. o-Phenylenediamine | 95-54-5 [chemicalbook.com]

- 5. N-(4-Chlorophenyl)-1,2-phenylenediamine 97 68817-71-0 [sigmaaldrich.com]

- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]

- 12. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Characterization of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine: A Technical Guide for Researchers

Introduction

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 4-(4-Chlorobenzylamino)-1,2-phenylenediamine comprises a 1,2-phenylenediamine core with a 4-chlorobenzyl group attached to the nitrogen at the 4-position. This structure dictates a unique electronic environment for each atom and bond, which will be reflected in its spectroscopic signatures.

Figure 1: Chemical structure of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Aromatic (Phenylenediamine ring) | 6.5 - 7.0 | m | 3H | The protons on the phenylenediamine ring are expected to appear in the aromatic region. The electron-donating amino groups will shield these protons, shifting them upfield compared to benzene (7.34 ppm). Data from related phenylenediamines supports this range. |

| Aromatic (Chlorobenzyl ring) | 7.2 - 7.4 | m | 4H | The protons on the 4-chlorobenzyl ring will appear in the typical aromatic region. The electron-withdrawing chlorine atom will cause a slight downfield shift. This is consistent with data for other 4-substituted benzyl compounds.[1] |

| Methylene (-CH₂-) | ~4.3 | s | 2H | The methylene protons adjacent to the nitrogen and the aromatic ring are expected to appear as a singlet. Their chemical shift is influenced by both the nitrogen and the phenyl ring. Similar N-benzyl compounds show resonances in this region.[1] |

| Amine (-NH-) | 3.5 - 4.5 | br s | 1H | The chemical shift of the secondary amine proton is variable and concentration-dependent. It will likely appear as a broad singlet. |

| Amine (-NH₂) | 3.0 - 4.0 | br s | 2H | The primary amine protons will also appear as a broad singlet, with a chemical shift that can vary with solvent and concentration. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Aromatic (C-NH₂) | 140 - 150 | The carbon atom attached to the primary amino group will be significantly deshielded. |

| Aromatic (C-NH) | 135 - 145 | The carbon atom attached to the secondary amino group will also be deshielded. |

| Aromatic (C-Cl) | 130 - 135 | The carbon atom bonded to the chlorine will be deshielded due to the electronegativity of chlorine. Data for 4-chlorobenzyl compounds supports this.[2] |

| Aromatic (CH) | 110 - 130 | The remaining aromatic carbons will appear in this range, with their specific shifts influenced by the positions of the substituents. |

| Methylene (-CH₂-) | 45 - 55 | The methylene carbon will appear in the aliphatic region, deshielded by the adjacent nitrogen and aromatic ring. This is consistent with data for N-benzylanilines.[1] |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures the accuracy and reliability of the obtained data.

Figure 2: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup and Calibration: Place the NMR tube in the spectrometer. Perform shimming to optimize the magnetic field homogeneity. Lock the spectrometer on the deuterium signal of the solvent.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 4-(4-Chlorobenzylamino)-1,2-phenylenediamine are summarized in Table 3.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Comparative Insights |

| N-H (Primary Amine) | 3400 - 3300 | Medium | Asymmetric and Symmetric Stretch | Primary amines typically show two bands in this region.[3][4] |

| N-H (Secondary Amine) | 3350 - 3310 | Weak - Medium | Stretch | Secondary amines exhibit a single, weaker absorption in this region compared to primary amines.[3][5] |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretch | Characteristic C-H stretching vibrations for aromatic rings. |

| C-H (Aliphatic) | 2950 - 2850 | Medium | Stretch | C-H stretching of the methylene group. |

| C=C (Aromatic) | 1600 - 1450 | Medium - Strong | Ring Stretch | These absorptions are characteristic of the aromatic rings. |

| N-H (Bend) | 1650 - 1580 | Medium | Scissoring | Bending vibration of the primary amino group.[3] |

| C-N (Aromatic) | 1335 - 1250 | Strong | Stretch | The C-N stretching in aromatic amines gives a strong band in this region.[3] |

| C-Cl | 800 - 600 | Strong | Stretch | The C-Cl bond will have a characteristic absorption in the fingerprint region. |

Experimental Protocol for IR Data Acquisition

Figure 3: Workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| m/z | Predicted Ion | Fragmentation Pathway | Rationale and Comparative Insights |

| 247/249 | [M]⁺ | Molecular Ion | The molecular ion peak should be observed, with the M+2 peak at approximately one-third the intensity of the M peak due to the ³⁷Cl isotope. |

| 125/127 | [Cl-C₇H₆]⁺ | Benzylic cleavage | Cleavage of the C-N bond between the methylene group and the phenylenediamine ring, forming the 4-chlorotropylium ion. This is a common fragmentation for benzylamines.[6] |

| 122 | [M - C₇H₆Cl]⁺ | Cleavage of the C-N bond | Loss of the 4-chlorobenzyl radical. |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage | Cleavage of the C-C bond of the benzyl group, with charge retention on the nitrogen-containing fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion | Loss of chlorine from the 4-chlorotropylium ion. The tropylium ion is a very stable and common fragment in the mass spectra of benzyl compounds.[7] |

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 4: General workflow for mass spectrometry.

Step-by-Step Methodology (LC-MS with Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

LC-MS System Setup: Set up the liquid chromatography (LC) system with an appropriate column and mobile phase. The mass spectrometer should be calibrated using a known standard.

-

Injection and Ionization: Inject the sample into the LC system. As the compound elutes from the column, it enters the ESI source where it is ionized, typically forming the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment. Isolate the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine. The detailed analysis of expected NMR, IR, and MS data, grounded in the established principles of spectroscopy and comparative data from related structures, offers a valuable resource for researchers. The included self-validating experimental protocols are designed to ensure the generation of high-quality, reliable data. As with any novel compound, the definitive characterization will ultimately rely on the careful acquisition and interpretation of experimental data, for which this guide provides a solid foundation.

References

-

PubChem. 4-Chloro-m-phenylenediamine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Nitro-1,2-phenylenediamine. National Center for Biotechnology Information. [Link]

-

FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). ResearchGate. [Link]

-

¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195–1204. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Wang, X. Y., & Huang, X. H. (2004). [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(5), 573–575. [Link]

-

Masoud, K. M., & Al-Soud, K. A. (2015). Development and Validation of an LC-MS/MS Method for Determination of P-Phenylenediamine and Its Metabolites in Blood Samples. Journal of analytical toxicology, 39(6), 469–476. [Link]

-

Benzylamine. MassBank. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO₂/H₂. The Royal Society of Chemistry. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

-

PubChem. N-(4-chlorobenzylidene)-4-chlorobenzylamine. National Center for Biotechnology Information. [Link]

-

The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

Synthesis and In Situ Behavior of 1,4- and 2,5-(¹³C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. ACS Publications. [Link]

-

Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. ResearchGate. [Link]

-

Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. ResearchGate. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Synthesis and In Situ Behavior of 1,4- and 2,5-(¹³C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. PubMed. [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. [Link]

- Process for preparing o-phenylenediamine.

-

IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). ResearchGate. [Link]

-

Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]

-

The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. ResearchGate. [Link]

-